molecular formula C19H15NO5 B11041562 9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No.: B11041562
M. Wt: 337.3 g/mol
InChI Key: WEBUTZOAMUORPD-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is an organic compound with a complex structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dioxolo ring: This can be achieved through the reaction of appropriate phenolic compounds with methylene donors under acidic conditions.

    Construction of the quinoline core: This involves cyclization reactions, often using Lewis acids or other catalysts to facilitate the formation of the fused ring system.

    Introduction of the methoxyphenyl group: This step usually involves electrophilic aromatic substitution reactions, where the methoxy group is introduced using methoxy-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Materials Science: Its unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

IUPAC Name

8-(4-methoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one

InChI

InChI=1S/C19H15NO5/c1-22-11-4-2-10(3-5-11)17-12-6-15-16(25-9-24-15)7-13(12)20-14-8-23-19(21)18(14)17/h2-7,17,20H,8-9H2,1H3

InChI Key

WEBUTZOAMUORPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4

Origin of Product

United States

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